Trehalase Inhibition: Nojirimycin vs. 1-Deoxynojirimycin Ki Comparison
Nojirimycin inhibits pig kidney trehalase with a Ki of 2.6 × 10⁻⁵ M (26 µM), while 1-deoxynojirimycin (DNJ) exhibits an approximately 7.6-fold higher affinity with a Ki of 3.43 × 10⁻⁶ M (3.43 µM) [1]. This quantitative difference, measured under identical assay conditions, demonstrates that DNJ is the more potent trehalase inhibitor, whereas nojirimycin offers a distinct inhibitory profile that may be preferable when partial or differential trehalase inhibition is required.
| Evidence Dimension | Inhibition constant (Ki) against pig kidney trehalase |
|---|---|
| Target Compound Data | Ki = 2.6 × 10⁻⁵ M (26 µM) |
| Comparator Or Baseline | 1-Deoxynojirimycin (DNJ): Ki = 3.43 × 10⁻⁶ M (3.43 µM) |
| Quantified Difference | DNJ is 7.6-fold more potent than nojirimycin |
| Conditions | Pig kidney trehalase assay; inhibitors tested in parallel under identical conditions |
Why This Matters
Researchers studying trehalase as an insecticide target or evaluating iminosugar selectivity must use the specific compound with the appropriate Ki value for their experimental design; substituting DNJ for nojirimycin would introduce a ~7.6-fold potency discrepancy.
- [1] Trew, S. J. (1992). Studies on the biosynthesis of 1-deoxynojirimycin (PhD thesis). University of Warwick. View Source
